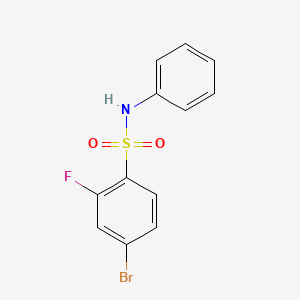

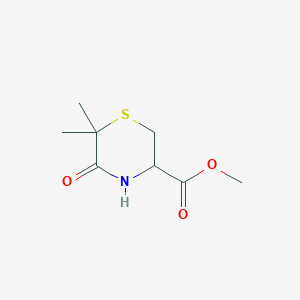

![molecular formula C21H15FN4O3 B3002661 N-[2-(4-fluorophenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]-3-nitrobenzamide CAS No. 850931-01-0](/img/structure/B3002661.png)

N-[2-(4-fluorophenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]-3-nitrobenzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "N-[2-(4-fluorophenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]-3-nitrobenzamide" is a structurally complex molecule that appears to be related to various research areas, including the synthesis of imidazo[1,2-a]pyridine derivatives and their potential applications. Although none of the provided papers directly discuss this exact compound, they offer insights into similar chemical structures and their properties, which can be used to infer potential characteristics of the compound .

Synthesis Analysis

The synthesis of related imidazo[1,2-a]pyridine derivatives often involves multi-step reactions starting from simple precursors. For instance, the synthesis of 4-amino-1H-benzo[4,5]imidazo[1,2-a]pyrimidin-2-one was achieved by reacting 2-aminobenzimidazole with ethyl cyanoacetate, yielding excellent results . Similarly, the synthesis of N-(3-(8-bromoimidazo[1, 2-a]pyridin-2-yl)-4-fluorophenyl)benzamide derivatives was reported, which involved the use of 3-(8-bromoimidazo[1,2-a]pyridin-2-yl)-4-fluoroaniline as a key intermediate . These methods could potentially be adapted for the synthesis of the compound , considering the structural similarities.

Molecular Structure Analysis

The molecular structure of imidazo[1,2-a]pyridine derivatives is often characterized using spectroscopic techniques such as UV-vis, FT-IR, and NMR . For example, the characterization of N-(5-(4-methylbenzoyl)-2-oxo-4-(4-methylphenyl)pyrimidine-1(2H)-yl)-4-methylbenzamide included a detailed analysis using IR, Raman, and NMR spectral data . These techniques could be employed to determine the molecular structure of "this compound" and to confirm its purity and identity.

Chemical Reactions Analysis

The reactivity of imidazo[1,2-a]pyridine derivatives can vary depending on the substituents present on the ring system. For instance, 1-(4-nitrobenzyl)-2-chloromethyl benzimidazole was shown to undergo nucleophilic substitution with pyridine . This suggests that the nitrobenzamide moiety in the compound of interest may also exhibit reactivity towards nucleophiles. Additionally, the presence of electron-withdrawing or electron-donating groups can significantly affect the chemical behavior of these compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazo[1,2-a]pyridine derivatives can be influenced by their molecular structure. For example, the solubility, melting point, and stability of these compounds can be affected by the presence of substituents such as nitro, methyl, or fluoro groups . The compound "this compound" likely possesses unique properties due to its specific combination of functional groups, which could be elucidated through experimental studies.

Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

Benzimidazole Derivatives Synthesis : A study by Thimmegowda et al. (2008) involved the synthesis and characterization of a series of trisubstituted benzimidazole derivatives, including the evaluation of their inhibition against MDA-MB-231 breast cancer cell proliferation (Thimmegowda et al., 2008).

Routes to Substituted Benzimidazoles : Yadagiri and Lown (1990) described methods to synthesize various substituted benzimidazoles and imidazolo[4,5-b]pyridines, utilizing nitrobenzene as an oxidant (Yadagiri & Lown, 1990).

Synthesis of Aza-analogues of Benzimidazole : Andrews et al. (1982) explored the synthesis of the 3-oxide of 2-p-nitrophenylimidazo[4,5-b]pyridine, contributing to the understanding of the structural and synthetic aspects of related compounds (Andrews et al., 1982).

Biological Evaluation

Anticancer Agent Synthesis and Evaluation : Romero-Castro et al. (2011) reported the synthesis and preliminary evaluation of 2-aryl-5(6)-nitro-1H-benzimidazole derivatives as potential anticancer agents, highlighting compound 6's promising activity against the A549 cell line (Romero-Castro et al., 2011).

Hypoxic Cell Radiosensitizers : Garg et al. (1992) synthesized 2-nitroimidazole derivatives, evaluating their properties as hypoxic cell radiosensitizers. They explored the potential of these compounds in enhancing the effectiveness of radiation therapy in hypoxic tumor environments (Garg et al., 1992).

Wirkmechanismus

Target of Action

It is known that compounds with similar structures have been found to bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

It is thought to work by inhibiting certain enzymes or pathways involved in cell growth and proliferation. This inhibition can lead to changes in the cellular environment, potentially leading to the death of cancer cells or the inhibition of bacterial and fungal growth.

Biochemical Pathways

It is known that indole derivatives, which share a similar structure, have diverse biological activities and affect a wide range of biochemical pathways . These pathways can lead to various downstream effects, including the inhibition of cell growth and proliferation .

Pharmacokinetics

It is known that similar compounds have been synthesized using solvent- and catalyst-free methods, which can influence their bioavailability .

Result of Action

Action Environment

Environmental factors can influence the action, efficacy, and stability of N-[2-(4-fluorophenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]-3-nitrobenzamide . These factors can include the presence of other compounds, the pH of the environment, and the temperature.

Eigenschaften

IUPAC Name |

N-[2-(4-fluorophenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]-3-nitrobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H15FN4O3/c1-13-9-10-25-18(11-13)23-19(14-5-7-16(22)8-6-14)20(25)24-21(27)15-3-2-4-17(12-15)26(28)29/h2-12H,1H3,(H,24,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHBJCXMEVOLFTI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=NC(=C(N2C=C1)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-])C4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H15FN4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

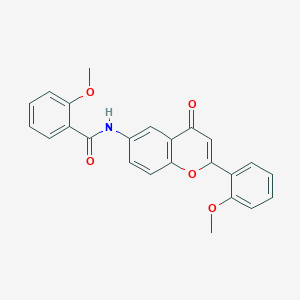

![2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(pyridin-2-yl)methanone](/img/structure/B3002581.png)

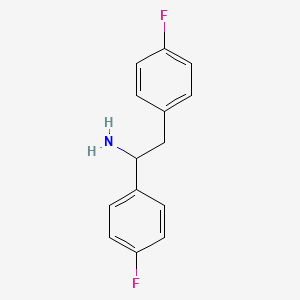

![3-(2-oxo-2-(3-(pyridin-3-yloxy)azetidin-1-yl)ethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B3002582.png)

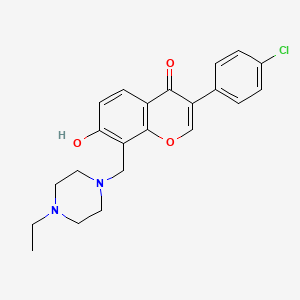

![6-((tert-Butoxycarbonyl)amino)spiro[2.5]octane-1-carboxylic acid](/img/structure/B3002583.png)

![4-Chloro-3-methyl-6-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridine](/img/structure/B3002584.png)

![2-((4-amino-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B3002589.png)

![2,5-dimethyl-N,3-bis(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B3002592.png)

![5-Ethyl-2-[1-(2-methylpropylsulfonyl)piperidin-4-yl]oxypyrimidine](/img/structure/B3002593.png)

![11-(4-Methoxypyrimidin-2-yl)-4,5,11-triazatricyclo[6.2.1.02,6]undeca-2(6),3-diene](/img/structure/B3002599.png)